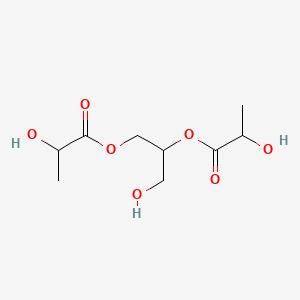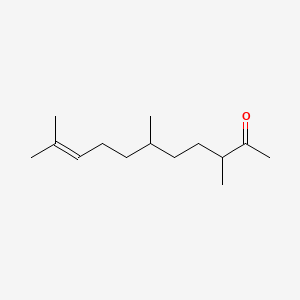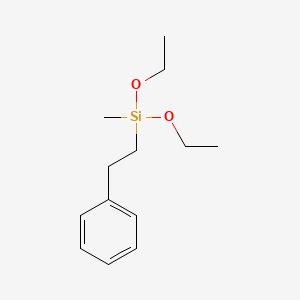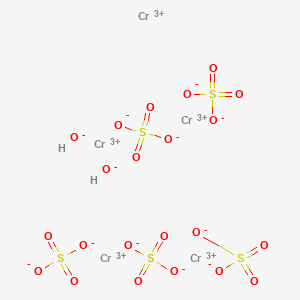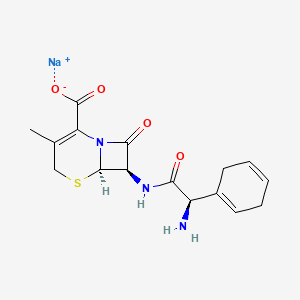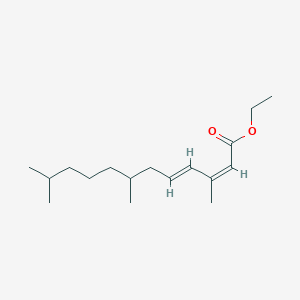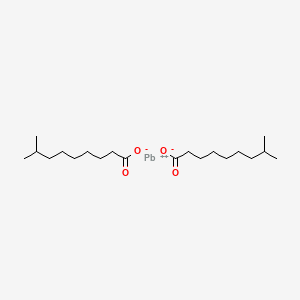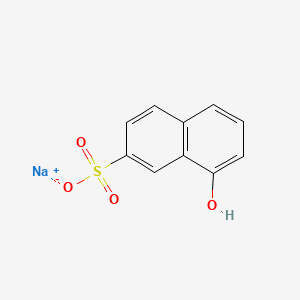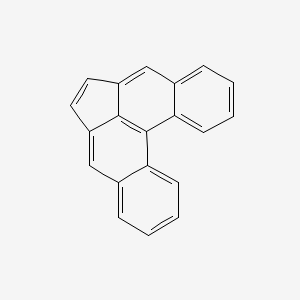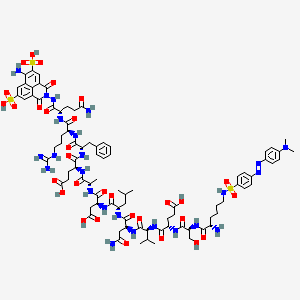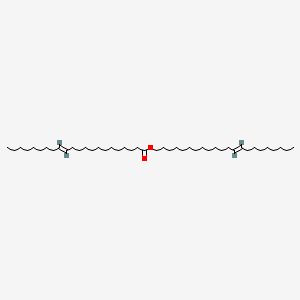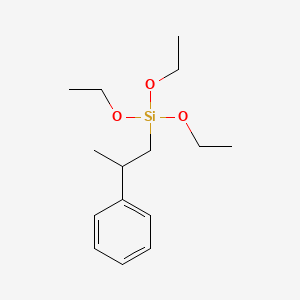
Triethoxy(2-phenylpropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(2-phenylpropyl)silane: is an organosilicon compound with the molecular formula C₁₂H₂₀O₃Si. It is a colorless liquid that is soluble in organic solvents but not in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethoxy(2-phenylpropyl)silane can be synthesized through the hydrosilylation reaction of 2-phenylpropene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of fixed-bed reactors where the reaction between 2-phenylpropene and triethoxysilane is catalyzed by platinum or other transition metal catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrosilylation: The primary reaction involving triethoxy(2-phenylpropyl)silane is hydrosilylation, where it reacts with alkenes or alkynes to form organosilicon compounds.
Oxidation: This compound can undergo oxidation reactions to form silanols or siloxanes.
Substitution: this compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Platinum or rhodium catalysts, temperatures between 25°C and 100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, ambient temperature.
Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.
Major Products:
Hydrosilylation: Organosilicon compounds with Si-C bonds.
Oxidation: Silanols or siloxanes.
Substitution: Functionalized silanes with different organic groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Triethoxy(2-phenylpropyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve biocompatibility and reduce biofouling. It is also utilized in the synthesis of functionalized nanoparticles for drug delivery and imaging applications .
Medicine: this compound is explored for its potential in developing novel drug delivery systems and medical devices. Its ability to form stable bonds with organic and inorganic materials makes it valuable in creating biocompatible coatings .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of advanced materials such as composites and nanomaterials .
Wirkmechanismus
The mechanism of action of triethoxy(2-phenylpropyl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The ethoxy groups undergo hydrolysis to form silanol groups, which then react with hydroxyl groups on surfaces to create stable Si-O-Si linkages. This property is exploited in various applications to enhance adhesion, modify surface properties, and create functionalized materials .
Vergleich Mit ähnlichen Verbindungen
Trimethoxy(2-phenylpropyl)silane: Similar structure but with methoxy groups instead of ethoxy groups.
Triethoxyphenylsilane: Contains a phenyl group directly attached to the silicon atom.
Triethoxyvinylsilane: Contains a vinyl group instead of a 2-phenylpropyl group.
Uniqueness: Triethoxy(2-phenylpropyl)silane is unique due to its specific combination of a 2-phenylpropyl group and three ethoxy groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form stable bonds with different substrates sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
93804-27-4 |
|---|---|
Molekularformel |
C15H26O3Si |
Molekulargewicht |
282.45 g/mol |
IUPAC-Name |
triethoxy(2-phenylpropyl)silane |
InChI |
InChI=1S/C15H26O3Si/c1-5-16-19(17-6-2,18-7-3)13-14(4)15-11-9-8-10-12-15/h8-12,14H,5-7,13H2,1-4H3 |
InChI-Schlüssel |
UAIKVKJHJSZBFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CC(C)C1=CC=CC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


